molecular formula C20H13BrCl3NO B5584790 N-(4-bromobenzyl)-4-chloro-N-(2,6-dichlorophenyl)benzamide

N-(4-bromobenzyl)-4-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B5584790
M. Wt: 469.6 g/mol
InChI Key: GAVAKQGBMOWOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-4-chloro-N-(2,6-dichlorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, if this compound is a drug, its mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for its safe handling and disposal .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This might include studies on its reactivity, stability, and biological activity. If the compound is a drug, clinical trials could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl3NO/c21-15-8-4-13(5-9-15)12-25(19-17(23)2-1-3-18(19)24)20(26)14-6-10-16(22)11-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVAKQGBMOWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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